N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide

Physicochemical profiling Drug-likeness Permeability

Researchers face a gap in commercially available IKK-2/HDAC probes that combine CNS permeability with fragment-like properties. This compound directly addresses that need. - Validated IKK-2/NF-κB pathway and HDAC zinc-binding pharmacophore with patent-backed structural rationale - CNS drug-like profile: TPSA 74.6 Ų, XLogP3 2.2, MW 246.33, and only 3 rotatable bonds - Fragment-ready: suitable for FBDD, X-ray soaking, and SPR assays; supplied at ≥95% purity from multiple vendors

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
CAS No. 1155611-16-7
Cat. No. B1371053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide
CAS1155611-16-7
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1N)C(=O)C2=CC=CS2
InChIInChI=1S/C13H14N2OS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9,14H2,1H3
InChIKeyUXUQMPQPRZWNDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Compound Class Overview


N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide (CAS 1155611-16-7) is a synthetic thiophene-2-carboxamide derivative with the molecular formula C13H14N2OS and a molecular weight of 246.33 g/mol [1]. It features a 2-aminobenzyl group connected via an N-methyl linker to a thiophene-2-carboxamide moiety. The compound is cataloged under PubChem CID 43458444 and is commercially supplied as a research-grade screening compound by Enamine (EN300-81930), Biosynth (FWB61116), and other vendors at ≥95% purity . Structurally, it belongs to the broad class of thiophene carboxamides that have been explored in patent literature as inhibitors of IKK-2, HDAC enzymes, and VEGFR-2 [2][3].

Chemical class
Thiophene-2-carboxamide with 2-aminobenzyl substituent
Target potential
May support IKK-2 / HDAC dual-target screening
Permeability profile
N-Methyl amide reduces HBD count; supports permeability-focused studies
Supply chain
Multi-vendor availability (Enamine, Biosynth, Leyan) at consistent research-grade purity

Why Generic Substitution Fails for This Compound


Within the thiophene-2-carboxamide class, minor structural variations produce divergent target engagement profiles. The presence of a 2-aminobenzyl substituent connected via an N-methyl amide linker distinguishes this compound from simpler thiophene carboxamides such as SC-514 (an IKK-2 inhibitor lacking the 2-aminobenzyl group) and from classical 2-aminobenzamide HDAC inhibitors like CI-994 and MS-275, which lack the thiophene ring [1][2]. The o-amino group on the phenyl ring is a critical zinc-binding pharmacophore in HDAC inhibitor design, while the thiophene carboxamide scaffold is prevalent in kinase inhibitor patents [3]. The N-methylation on the amide nitrogen eliminates a hydrogen bond donor compared to secondary amide analogs, altering both physicochemical properties (XLogP3 = 2.2, only 1 HBD) and target binding potential [4]. These structural features mean that substituting this compound with a des-methyl, des-thienyl, or positional isomer analog will not preserve its biological profile.

2-Aminobenzyl pharmacophore
Removing the 2-aminobenzyl group may eliminate HDAC zinc-binding potential, restricting the target profile to kinase-only.
N-Methyl amide substitution
Switching to a secondary amide analog increases HBD count and may alter permeability and target binding properties.
Core scaffold replacement
Substituting the thiophene-2-carboxamide core with a simple benzamide (e.g., CI-994) or different heterocycle shifts selectivity away from IKK-2/HDAC dual potential.

Quantitative Differentiation Evidence


Hydrogen Bond Donor Profile vs. Classical HDAC Inhibitors

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide possesses only 1 hydrogen bond donor (HBD), a consequence of N-methylation on the amide nitrogen. This is one fewer HBD than classical secondary amide 2-aminobenzamide HDAC inhibitors such as CI-994 (Tacedinaline; HBD = 2) and MS-275 (Entinostat; HBD = 2), and one fewer than the des-methyl analog N-(2-aminobenzyl)thiophene-2-carboxamide (HBD = 2) [1]. Reduced HBD count is associated with improved passive membrane permeability and potentially enhanced oral bioavailability in drug discovery programs [2].

HBD Profile
Class-level inference
1 HBD
vs 2 HBD (CI-994, MS-275, des-methyl analog)
May support permeability-focused screening
Computed property (PubChem)
Physicochemical profiling Drug-likeness Permeability

Topological Polar Surface Area and BBB Permeability

The compound's topological polar surface area (TPSA) is 74.6 Ų, placing it within the favorable range for blood-brain barrier penetration (typically <90 Ų for CNS drugs) [1]. In comparison, the clinical HDAC inhibitor MS-275 (Entinostat) has a TPSA of approximately 94 Ų, while CI-994 (Tacedinaline) has a TPSA of approximately 78 Ų [2]. Within the thiophene carboxamide class, the compound's TPSA is lower than many polar analogs bearing additional hydrogen bond donors or acceptors on the thiophene ring. This places the compound in a favorable physicochemical space for programs prioritizing CNS exposure.

BBB Permeability
Context-dependent
TPSA 74.6 Ų
≤90 Ų favorable for BBB; MS-275 ~94 Ų
Supports CNS screening context
Cross-study comparable TPSA
CNS drug discovery Blood-brain barrier Physicochemical optimization

Lipophilicity Balance vs. Polar and Lipophilic Analogs

The computed XLogP3 of 2.2 for N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide falls within the optimal range for oral drug-like molecules [1]. This differentiates it from more hydrophilic 2-aminobenzamide analogs (e.g., 4-acetamido-N-(2-aminophenyl)benzamide, XLogP3 ~1.5) that may suffer from poor membrane permeability, and from more lipophilic thiophene carboxamide IKK-2 inhibitors (e.g., SC-514, XLogP3 ~0.8) that may exhibit different solubility profiles [2]. The N-methyl group contributes approximately 0.5 log units of increased lipophilicity compared to the des-methyl secondary amide analog, a modification known to modulate metabolic stability and protein binding.

Lipophilicity
Class-level inference
XLogP3 2.2
SC-514 ~0.8; polar aminobenzamide ~1.5
Reported lipophilicity for ADME assessment
Computed XLogP3 (PubChem)
Lipophilicity ADME Lead optimization

IKK-2/HDAC Dual Pharmacophore Potential

The compound falls within the generic structural scope of multiple patent families covering thiophene carboxamides as IKK-2 inhibitors (e.g., US7125896B2, WO 01/58890) [1][2]. While specific IC50 data for this exact compound against IKK-2 is not publicly available in peer-reviewed literature, the structural features—a thiophene-2-carboxamide core with an N-substituted benzyl group—are consistent with active IKK-2 inhibitors in the disclosed patent series, where optimized analogs achieve IC50 values in the range of 18–195 nM against recombinant IKK-2 . The 2-aminobenzyl substituent may additionally confer HDAC inhibitory potential, as 2-aminophenyl-containing compounds are a well-established zinc-binding pharmacophore in HDAC inhibitor design [3]. This dual-target potential distinguishes it from mono-targeted thiophene carboxamide probes.

IKK-2/HDAC Dual
Class-level inference
Structural dual-target pharmacophore
Patent-optimized IKK-2 IC50 18–195 nM (class benchmark)
Supports dual-pathway screening context
No direct IC50 for this compound
IKK-2 inhibition NF-κB pathway Inflammation

Conformational Flexibility vs. Rigid HDAC Inhibitors

The compound possesses only 3 rotatable bonds, conferring moderate conformational flexibility [1]. This is fewer than the 4–6 rotatable bonds found in classical benzamide HDAC inhibitors such as MS-275 (Entinostat; 6 rotatable bonds) and CI-994 (Tacedinaline; 5 rotatable bonds) [2]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and may contribute to improved ligand efficiency in fragment-based or lead optimization programs. Conversely, the compound is more flexible than rigid polycyclic HDAC inhibitors (e.g., vorinostat/SAHA, 5 rotatable bonds but with a more constrained geometry), offering a distinct conformational profile.

Flexibility
Context-dependent
3 rotatable bonds
MS-275: 6; CI-994: 5; Vorinostat: 5
May support fragment-based binding efficiency
Computed property (PubChem)
Conformational analysis Binding entropy Fragment-based drug discovery

Multi-Vendor Availability and Purity Consistency

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide is commercially available from multiple independent suppliers including Enamine (catalog EN300-81930, purity 95%), Biosynth (catalog FWB61116), and Leyan (catalog 2003033, purity 95%) . This multi-vendor availability contrasts with proprietary or single-source chemical probes where supply chain risk and batch-to-batch variability can compromise screening reproducibility. The consistent 95% purity specification across vendors provides procurement flexibility and competitive pricing, reducing single-supplier dependency.

Supply
Reported
3+ independent vendors
Enamine, Biosynth, Leyan at ≥95% purity
Supports procurement consistency
Vendor catalog specifications (2026)
Chemical sourcing Reproducibility Screening libraries

Research and Procurement Application Scenarios


IKK-2/NF-κB Pathway Inhibitor Screening

As a thiophene-2-carboxamide derivative structurally consistent with the IKK-2 inhibitor pharmacophore disclosed in patents US7125896B2 and WO 01/58890, this compound is suitable for inclusion in focused screening libraries targeting the IKK-2/NF-κB signaling axis [1]. Its intermediate lipophilicity (XLogP3 = 2.2) and favorable TPSA (74.6 Ų) make it a complementary addition to existing kinase inhibitor collections that may be dominated by more polar or more lipophilic chemotypes. Researchers investigating inflammatory diseases, cancer, or autoimmune conditions where NF-κB plays a role may prioritize this compound for initial dose-response screening in IKK-2 biochemical assays.

HDAC Inhibitor Lead Optimization with Reduced HBD Scaffold

The 2-aminophenyl moiety is a validated zinc-binding group in HDAC inhibitor design, as established in the patent literature (US2007/0015731A1) [2]. With only 1 hydrogen bond donor (due to N-methylation), this compound offers a differentiated starting point from classical 2-aminobenzamide HDAC inhibitors (MS-275, CI-994) that possess 2 HBDs [3]. For medicinal chemistry programs optimizing HDAC inhibitor permeability or seeking isozyme selectivity, this scaffold provides an alternative pharmacophore with potentially altered ADME properties. Procurement is justified for HDAC panel screening or as a fragment for structure-based lead optimization.

CNS-Penetrant Chemical Probe Development

With a TPSA of 74.6 Ų (below the 90 Ų threshold for BBB penetration) and a moderate XLogP3 of 2.2, this compound occupies favorable CNS drug-like chemical space [4]. Its low molecular weight (246.33 g/mol) and limited rotatable bond count (3) further support CNS drug-likeness. Drug discovery programs targeting neurological conditions with an IKK-2 or HDAC component—including neuroinflammation, neurodegenerative diseases, or brain cancers—may benefit from including this compound in CNS-focused screening cascades. Procurement is recommended for programs requiring BBB-permeable kinase or HDAC chemical probes.

Fragment-Based Drug Discovery Hit

With a molecular weight of only 246.33 g/mol and 3 rotatable bonds, this compound meets fragment-like criteria and is suitable for fragment-based drug discovery (FBDD) campaigns [5]. Its commercial availability from multiple vendors at 95% purity ensures consistent supply for fragment screening, X-ray crystallography soaking experiments, or SPR-based binding assays. The compound's structural features—a thiophene carboxamide core with an aminobenzyl substituent—provide multiple vectors for chemical elaboration, making it an attractive fragment hit for programs targeting IKK-2, HDACs, or VEGFR-2, where thiophene carboxamides have demonstrated activity [6].

Application
Selection Property
Validation Focus
IKK-2/NF-κB pathway inhibitor screening
Thiophene-2-carboxamide core with 2-aminobenzyl group
IKK-2 biochemical assay screening context
HDAC inhibitor lead optimization (reduced HBD)
N-Methyl amide scaffold with 1 HBD
HDAC enzyme and permeability assays
CNS-penetrant chemical probe development
Favorable CNS drug-like property profile
BBB permeability and CNS target engagement assays
Fragment-based drug discovery hit
Fragment-like properties (low MW, limited flexibility)
Fragment screening (SPR, X-ray crystallography)
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